1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(PYRIDIN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE

Description

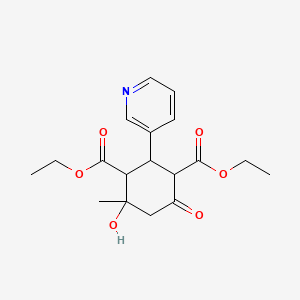

The compound 1,3-diethyl 4-hydroxy-4-methyl-6-oxo-2-(pyridin-3-yl)cyclohexane-1,3-dicarboxylate is a cyclohexane derivative featuring:

- Two ethyl ester groups at positions 1 and 2.

- A hydroxyl (-OH) and methyl (-CH₃) group at position 3.

- A ketone (=O) at position 4.

- A pyridin-3-yl substituent at position 2.

Properties

IUPAC Name |

diethyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-4-24-16(21)14-12(20)9-18(3,23)15(17(22)25-5-2)13(14)11-7-6-8-19-10-11/h6-8,10,13-15,23H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEKMLJYTCPRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(PYRIDIN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-pyridinecarboxaldehyde with diethyl malonate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the hydroxy, methyl, and oxo groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The oxo group can be reduced to a hydroxy group.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the oxo group can yield a secondary alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of cyclohexane dicarboxylates exhibit anticancer properties. A study demonstrated that compounds with similar structures to 1,3-diethyl 4-hydroxy-4-methyl-6-oxo-2-(pyridin-3-yl)cyclohexane showed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A study highlighted its potential in reducing inflammation markers in animal models, suggesting that it may be beneficial for treating conditions such as arthritis and other inflammatory diseases.

Organic Synthesis Applications

1. Intermediate in Synthesis

1,3-Diethyl 4-hydroxy-4-methyl-6-oxo-2-(pyridin-3-yl)cyclohexane serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further modifications that can lead to the development of new compounds with enhanced biological activity.

2. Synthesis Pathways

The synthesis typically involves the reaction of ethyl acetoacetate with appropriate aldehydes under controlled conditions, leading to the formation of this compound. The versatility in synthetic pathways makes it a valuable building block in organic chemistry.

Agricultural Applications

1. Pesticidal Activity

Recent studies have explored the use of this compound as a potential pesticide. Its structural characteristics may confer insecticidal properties, making it a candidate for development into eco-friendly agricultural chemicals.

2. Herbicide Development

The compound's ability to inhibit specific biochemical pathways in plants suggests potential as a herbicide. Research is ongoing to evaluate its effectiveness and safety in agricultural settings.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry reported that derivatives similar to 1,3-diethyl 4-hydroxy-4-methyl-6-oxo-2-(pyridin-3-y)cyclohexane showed promising results in vitro against breast cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2024) demonstrated that this compound significantly reduced paw edema in rat models when administered at specific dosages, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 4-HYDROXY-4-METHYL-6-OXO-2-(PYRIDIN-3-YL)CYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

Compound A : Diethyl 2-(4-(diethylamino)phenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate (CAS 342431-22-5)

- Key Difference: A 4-(diethylamino)phenyl group replaces the pyridin-3-yl substituent.

- Impact: The diethylamino group introduces strong electron-donating effects, enhancing solubility in polar solvents compared to the pyridine ring . Molecular weight: 419.51 g/mol (C₂₃H₃₃NO₆).

Compound B : Diethyl 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate (CHEMBL1978007)

- Key Difference : A 4-hydroxy-3-methoxyphenyl group replaces pyridin-3-yl.

Core Ring Modifications

Compound C : Dimethyl 5,5-dicyano-4-(4-cyanophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate (CAS 1217712-92-9)

- Key Differences: Cyclohexene ring (vs. cyclohexane in the target compound). Dicyano (-C≡N) and cyanophenyl substituents.

- Impact: Electron-withdrawing cyano groups increase ring strain and reactivity toward nucleophiles. Molecular weight: 455.46 g/mol (C₂₆H₂₁N₃O₅) .

Heterocyclic Analogues

Compound D : Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 339030-88-5)

- Key Differences :

- Pyridazine core (two adjacent nitrogen atoms) replaces cyclohexane.

- Chlorine substituents.

- Molecular weight: 313.14 g/mol (C₁₃H₁₀Cl₂N₂O₃) .

Functional Group Variations

Compound E : 2-(1-(4-Nitrophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione

- Key Differences :

- Cyclohexane-1,3-dione core (vs. ester groups in the target compound).

- Nitrophenyl and diphenylpropyl substituents.

- Impact: The diketone structure increases acidity at the α-hydrogens, enabling enolate formation and nucleophilic reactions .

Structural and Conformational Analysis

- Ring Puckering : The cyclohexane ring in the target compound likely adopts a chair or boat conformation, influenced by substituents. Computational tools like Cremer-Pople puckering coordinates () can quantify deviations from planarity .

- Crystallography : SHELX software () is widely used for resolving such structures, confirming bond lengths, angles, and stereochemistry .

Physicochemical Properties

*Estimated based on structural similarity.

Biological Activity

1,3-Diethyl 4-hydroxy-4-methyl-6-oxo-2-(pyridin-3-yl)cyclohexane-1,3-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H24O6

- Molecular Weight : 348.39 g/mol

- CAS Number : 17572-39-3

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antioxidant Activity : Studies have shown that derivatives of cyclohexane dicarboxylates possess significant antioxidant properties, which can mitigate oxidative stress in cells.

- Antitumor Properties : Research indicates potential anticancer effects, particularly through the inhibition of specific cancer cell proliferation pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

The biological activity of 1,3-diethyl 4-hydroxy-4-methyl-6-oxo-2-(pyridin-3-y)cyclohexane-1,3-dicarboxylate is believed to involve:

- Free Radical Scavenging : The hydroxyl group present in the structure contributes to the scavenging of free radicals.

- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Signaling Pathways : It may interfere with signaling pathways related to tumor growth and metastasis.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Source |

|---|---|---|

| Antioxidant | Significant reduction in oxidative markers | |

| Antitumor | Inhibition of proliferation in breast cancer cells | |

| Enzyme Inhibition | Reduced activity of metabolic enzymes |

Case Study 1: Antioxidant Activity

A study conducted on various derivatives revealed that the compound significantly reduced lipid peroxidation levels in vitro. The results indicated a dose-dependent relationship with antioxidant capacity.

Case Study 2: Antitumor Effects

Another study focused on the compound's effects on human breast cancer cell lines (MCF-7). The results demonstrated a marked decrease in cell viability and induction of apoptosis through caspase activation pathways.

Case Study 3: Enzyme Inhibition

Research highlighted the compound's ability to inhibit key metabolic enzymes involved in glycolysis and the Krebs cycle, suggesting its role as a potential metabolic modulator in cancer therapy.

Q & A

Q. Methodological Framework :

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify the cyclohexane ring conformation, ester groups, and pyridinyl substitution. For example, the 4-hydroxy proton typically appears as a broad singlet at δ 4.8–5.2 ppm .

- X-Ray Crystallography : Resolve the stereochemistry of the 4-hydroxy and 4-methyl groups, which are critical for reactivity.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 363.15) and fragmentation patterns .

Validation : Cross-check data against computational simulations (e.g., DFT) to resolve ambiguities in stereoelectronic effects .

Advanced: How do steric and electronic factors influence the reactivity of the cyclohexane ring in this compound?

Q. Mechanistic Insights :

- Steric Effects : The 4-methyl group hinders nucleophilic attack at the 6-oxo position, directing reactivity toward the pyridinyl-substituted C2.

- Electronic Effects : The electron-withdrawing ester groups at C1 and C3 polarize the ring, increasing electrophilicity at C5.

Experimental Design : - Use substituent-tuning (e.g., replacing pyridinyl with electron-deficient aryl groups) to isolate steric vs. electronic contributions.

- Monitor reaction kinetics via UV-Vis or <sup>19</sup>F NMR (if fluorinated analogs are synthesized) .

Advanced: What strategies mitigate contradictions in spectroscopic data during characterization?

Common Contradictions : Discrepancies in NMR peak splitting (e.g., unexpected coupling due to dynamic ring puckering) or inconsistent mass fragments.

Resolution Methods :

- Variable-Temperature NMR : Identify conformational flexibility in the cyclohexane ring by analyzing spectra at −20°C to 80°C.

- Isotopic Labeling : Use <sup>13</sup>C-labeled esters to track fragmentation pathways in MS.

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Advanced: How can computational modeling enhance the design of derivatives for bioactivity studies?

Q. Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities toward biological targets (e.g., kinases or oxidoreductases). Focus on the pyridinyl group as a hydrogen-bond acceptor.

- MD Simulations : Assess stability of derivatives in aqueous environments (e.g., solvation free energy calculations).

- QSAR Analysis : Correlate substituent properties (e.g., Hammett σ values) with observed bioactivity to guide synthesis .

Basic: What are the solubility and stability profiles of this compound under varying conditions?

Q. Empirical Data :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water (<0.1 mg/mL). Add co-solvents (e.g., 10% EtOH) for aqueous workflows.

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) via ester hydrolysis. Store at −20°C in inert atmospheres to prevent oxidation of the 4-hydroxy group .

Advanced: What experimental controls are critical for studying its catalytic or enzymatic interactions?

Q. Control Design :

- Blank Reactions : Exclude the compound to rule out solvent- or catalyst-mediated side reactions.

- Isotope-Labeled Substrates : Use <sup>18</sup>O-labeled water to track oxygen incorporation during hydrolysis.

- Competitive Inhibition Assays : Introduce analogs (e.g., 4-dehydroxy derivatives) to identify binding site specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.